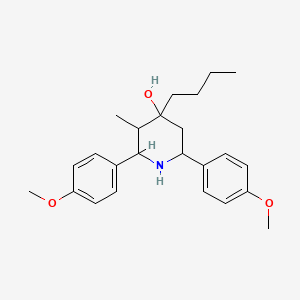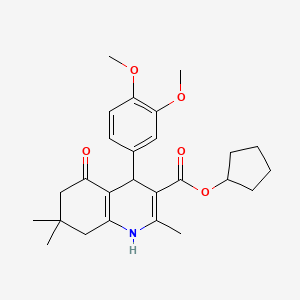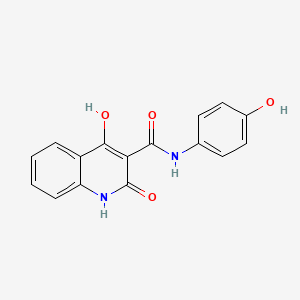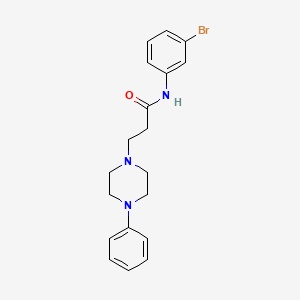![molecular formula C16H23ClN2O4 B11109063 1-(2-Chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea](/img/structure/B11109063.png)
1-(2-Chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(PHENOXYMETHYL)-1,3-DIOXAN-5-YL]UREA is a synthetic organic compound It is characterized by the presence of a urea group, a chlorinated ethyl chain, and a dioxane ring substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(PHENOXYMETHYL)-1,3-DIOXAN-5-YL]UREA typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of appropriate diols with formaldehyde under acidic conditions.
Introduction of the Phenoxymethyl Group: This step involves the substitution of a hydrogen atom on the dioxane ring with a phenoxymethyl group, possibly through a nucleophilic substitution reaction.
Attachment of the Chlorinated Ethyl Chain: The chlorinated ethyl chain can be introduced via a reaction with ethylene oxide or a similar compound.
Formation of the Urea Group: The final step involves the reaction of the intermediate compound with isocyanate or a similar reagent to form the urea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxymethyl group or the dioxane ring.
Reduction: Reduction reactions could target the urea group or the chlorinated ethyl chain.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: If the compound shows promising biological activity, it could be developed into a pharmaceutical agent for treating specific diseases.
Industry
Agriculture: The compound could be used as a pesticide or herbicide if it demonstrates efficacy in controlling pests or weeds.
Mechanism of Action
The mechanism of action of N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(PHENOXYMETHYL)-1,3-DIOXAN-5-YL]UREA would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-1,3-DIOXAN-5-YL]UREA: Lacks the phenoxymethyl group.
N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(METHOXYMETHYL)-1,3-DIOXAN-5-YL]UREA: Has a methoxymethyl group instead of a phenoxymethyl group.
Uniqueness
The presence of the phenoxymethyl group in N-(2-CHLOROETHYL)-N’-[2,2-DIMETHYL-5-(PHENOXYMETHYL)-1,3-DIOXAN-5-YL]UREA may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H23ClN2O4 |
|---|---|
Molecular Weight |
342.82 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea |
InChI |
InChI=1S/C16H23ClN2O4/c1-15(2)22-11-16(12-23-15,19-14(20)18-9-8-17)10-21-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,18,19,20) |
InChI Key |
MMIMYCLYTRJLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(COC2=CC=CC=C2)NC(=O)NCCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108981.png)
![Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11108988.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate](/img/structure/B11108989.png)
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole](/img/structure/B11108997.png)
![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11108999.png)
![N'-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide](/img/structure/B11109006.png)
![4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid](/img/structure/B11109013.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109026.png)

![[(2E)-1-cyclopropyl-3-(3-fluorophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11109041.png)

![2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11109050.png)

